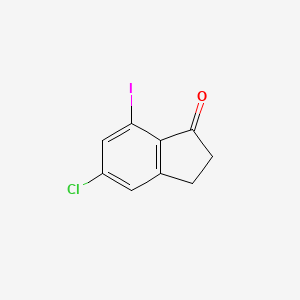

5-Chloro-7-iodo-2,3-dihydroinden-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClIO |

|---|---|

Molecular Weight |

292.50 g/mol |

IUPAC Name |

5-chloro-7-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6ClIO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 |

InChI Key |

RNUXRNXDPOLLAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2I)Cl |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 5 Chloro 7 Iodo 2,3 Dihydroinden 1 One and Analogues

Cross-Coupling Reactions of Halogenated Indanones

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netrhhz.net For polyhalogenated substrates like 5-Chloro-7-iodo-2,3-dihydroinden-1-one, the key challenge and opportunity lie in achieving site-selective functionalization.

The Suzuki-Miyaura coupling is one of the most versatile methods for constructing C-C bonds, typically involving a palladium catalyst to couple an organoboron reagent with an organic halide or pseudohalide. rsc.orgorganic-chemistry.org A significant advantage of this reaction is its broad functional group tolerance and the relative stability and low toxicity of the boron reagents. rsc.org

In dihalogenated systems containing different halogens, such as the chloro and iodo groups in this compound, the reaction exhibits high chemoselectivity. This selectivity is governed by the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. The general reactivity trend for the oxidative addition step, which is often rate-determining, is C–I > C–Br > C–Cl > C–F. nih.gov Consequently, the weaker carbon-iodine bond at the C7 position of the indanone will react preferentially over the stronger carbon-chlorine bond at the C5 position. This allows for the selective introduction of a substituent at the C7 position while leaving the C5 chloro group available for subsequent transformations.

The substrate scope for Suzuki-Miyaura couplings is extensive. nih.govresearchgate.netresearchgate.netnih.gov A wide variety of aryl, heteroaryl, vinyl, and alkyl boronic acids and their derivatives can be coupled to halogenated indanones. Studies on related compounds, such as 5-bromo-1-indanone (B130187), have demonstrated efficient coupling with various boronic acids to produce 5-substituted indanone derivatives. researchgate.net This highlights the robustness of the Suzuki-Miyaura reaction for functionalizing the aromatic ring of the indanone scaffold. researchgate.net

| Halogenated Substrate | Coupling Partner | Catalyst/Conditions | Product | Key Observation |

|---|---|---|---|---|

| This compound | Ar-B(OH)₂ | Pd(0) catalyst, Base | 5-Chloro-7-aryl-2,3-dihydroinden-1-one | Selective coupling at the C-I bond is expected due to lower bond dissociation energy. nih.gov |

| 5-Bromo-1-indanone | Phenylboronic acid | Pd catalyst | 5-Phenyl-1-indanone | Demonstrates successful functionalization of the indanone core via Suzuki coupling. researchgate.net |

| 5-Bromo-1-indanone | 4-Methoxyphenylboronic acid | Pd catalyst | 5-(4-Methoxyphenyl)-1-indanone | The reaction tolerates electron-donating groups on the coupling partner. researchgate.net |

| 2,4-Dibromopyridine | Organoboron species | Mononuclear Pd catalyst | 2-Aryl-4-bromopyridine | Demonstrates intrinsic site-selectivity in dihalogenated systems based on electronic effects. whiterose.ac.uk |

Besides the Suzuki-Miyaura reaction, other metal-catalyzed cross-couplings can be employed to functionalize halogenated indanones.

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by palladium or nickel complexes and allows for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and other carbon-carbon bonds. wikipedia.org Similar to the Suzuki coupling, the chemoselectivity in the Negishi reaction of this compound would be dictated by the preferential oxidative addition of the palladium catalyst to the C-I bond. This reaction has been widely used in total synthesis for coupling complex fragments. wikipedia.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a powerful method for vinylation. wikipedia.orgthieme-connect.de For this compound, a Heck reaction would selectively occur at the C7 position, coupling an alkene to the indanone core. The intramolecular version of the Heck reaction is a particularly powerful tool for constructing cyclic and polycyclic systems. thieme-connect.de

Other relevant cross-coupling reactions for halogenated quinazolinones and their derivatives include the Kumada, Stille, and Sonogashira reactions, demonstrating the broad utility of these methods for modifying halogenated cyclic systems. nih.gov

The regioselectivity of cross-coupling reactions in polyhalogenated systems is a critical factor for their synthetic utility. d-nb.inforug.nl When a substrate contains multiple identical halogens, the site of reaction is determined by a combination of steric and electronic factors. nih.gov For instance, in polyhalogenated pyridines, oxidative addition is often favored at positions α to the nitrogen due to electronic effects that lower the C-X bond dissociation energy. nih.gov

However, in systems with different halogens, such as this compound, the regioselectivity is overwhelmingly controlled by the difference in carbon-halogen bond strengths. nih.govacs.org The oxidative addition of a palladium(0) catalyst to the C-X bond is generally the selectivity-determining step. acs.org The established reactivity trend of C-I > C-Br > C-Cl ensures that coupling reactions will occur with high regioselectivity at the most reactive halogen site. nih.govacs.org This predictable selectivity allows for sequential cross-coupling strategies, where the iodo group is functionalized first under standard conditions, followed by the functionalization of the chloro group under more forcing conditions or with a different catalytic system. This stepwise approach enables the divergent synthesis of polysubstituted indanones from a single dihalogenated precursor. researchgate.net

Annulation and Ring Expansion Reactions of the Indanone Core

The 2,3-dihydroinden-1-one core is not merely a scaffold for its halogen substituents but is also a reactive participant in reactions that build molecular complexity. rsc.orgnih.govresearchgate.net The carbonyl group and the adjacent α-methylene group provide handles for a variety of annulation and ring-expansion reactions to create fused and spirocyclic systems.

Annulation reactions involving the 1-indanone (B140024) core are a powerful strategy for synthesizing complex polycyclic frameworks. rsc.orgnih.govresearchgate.net These transformations often utilize the reactivity of the C2 position, which can be deprotonated to form an enolate or derivatized to participate in various cyclization reactions.

Fused frameworks can be constructed through several methods. For example, indanone derivatives acting as β-ketoesters can undergo regioselective addition to alkynes, catalyzed by manganese, to form indeno-fused carbocycles. researchgate.net Ring expansion reactions, where internal alkynes react with 1-indanones, can lead to the formation of fused seven-membered rings, such as benzocycloheptenone skeletons. rsc.orgresearchgate.net

Spirocyclic frameworks , which are common in bioactive molecules, can also be accessed from indanones. thieme-connect.comnih.gov Organocatalytic cascade reactions, such as a Michael-Henry-acetalization sequence, can convert aldehydes, nitroolefins, and ninhydrin (B49086) (a 1,3-indandione (B147059) derivative) into complex oxa-spirocyclic indanones with multiple stereocenters. thieme-connect.com Phosphine-catalyzed [3+2] annulation reactions between 2-arylidene-1,3-indandiones and allenoates provide a regioselective route to functionalized spirocyclic cyclopentenes. vignan.ac.in Another approach involves the diallylation of the C2 position of an indanone derivative, followed by a ring-closing metathesis (RCM) to furnish spiro[4.4]nonane systems. rsc.org

| Indanone Precursor | Reaction Type | Reagents | Resulting Framework | Reference |

|---|---|---|---|---|

| 1-Indanone derivatives | Ring Expansion | Internal Alkynes, Rh catalyst | Fused Seven-Membered Carbocycle (Benzocycloheptenone) | rsc.orgresearchgate.net |

| Diallyl indanone derivative | Ring-Closing Metathesis (RCM) | Grubbs II catalyst | Spiro[4.4]nonane | rsc.org |

| Ninhydrin (1,3-Indandione derivative) | Michael-Henry-Acetalization Cascade | Aldehydes, Nitroolefins, Organocatalyst | Oxa-spirocyclic Indanone | thieme-connect.com |

| 2-Arylidene-1,3-indandione | [3+2] Annulation | Ethyl 2,3-butadienoate, PPh₃ | Spirocyclopentene | vignan.ac.in |

| 2,3-Dioxopyrrolidines | [3+3] Annulation | 3-Alkylidene oxindoles, Organocatalyst | Fused Dihydropyrrolidone | nih.gov |

Intramolecular reactions and cascade sequences starting from substituted indanones provide an efficient means to rapidly construct complex polycyclic molecules from simple precursors. rsc.orgnih.govnih.gov These reactions often form multiple bonds and stereocenters in a single synthetic operation.

Intramolecular cyclization can be achieved through various catalytic systems. For example, cobalt-catalyzed intramolecular cyclization of indanones bearing an alkyl side chain can be triggered by allylic C(sp³)–H bond activation, leading to fused tricyclic carbocyclic compounds with good regio- and stereoselectivity. nih.gov

Cascade reactions initiated from the indanone core can lead to remarkable molecular transformations. Photochemical reactions are particularly notable in this regard. nih.govacs.org For instance, 4-substituted 7-(4'-alkenyloxy)-1-indanones can undergo a multi-photon cascade process upon UV irradiation. nih.govacs.org This sequence can involve an initial ortho photocycloaddition, followed by a thermal ring-opening and a subsequent [4π] photocyclization, ultimately leading to complex pentacyclic products. nih.govacs.org Such cascade reactions demonstrate how the indanone framework can serve as a template to orchestrate a series of bond-forming events, yielding intricate molecular architectures that would be difficult to access through traditional stepwise synthesis. nih.gov

Nucleophilic Additions to Cyclic Ketones: Understanding Facial Selectivity and Reactivity

Nucleophilic addition to the carbonyl group of cyclic ketones is a fundamental reaction in organic synthesis. When the ketone is prochiral, as in the case of substituted 1-indanones, the nucleophile can attack from two distinct faces (π-faces) of the planar carbonyl group, potentially leading to two diastereomeric alcohol products. The stereochemical outcome of such additions is governed by a principle known as facial selectivity, which is influenced by a combination of steric and electronic factors. nih.gov

The prediction of facial selectivity has been the subject of extensive study, with models like the Felkin-Anh and Cieplak models providing a framework for rationalizing the stereochemical outcomes. diva-portal.org The primary factors determining the direction of nucleophilic attack are:

Steric Hindrance: The nucleophile will preferentially attack from the less sterically hindered face of the carbonyl.

Electronic Effects: These include torsional strain (Felkin-Anh model) and orbital effects, such as hyperconjugation (Cieplak model), where the anti-periplanar σ* orbital with the lowest energy acts as the best acceptor for the incoming nucleophile's electrons. core.ac.uk

For a molecule like this compound, the cyclopentanone (B42830) ring is nearly planar. The facial selectivity of a nucleophilic attack on the C1-carbonyl will be influenced by the substituents on the aromatic ring, although their effect is transmitted distally. While direct steric hindrance from the C5-chloro and C7-iodo groups on the carbonyl is minimal, their electronic influence can subtly affect the trajectory of the incoming nucleophile.

The stereoselectivity of hydride reduction in cyclic ketones is a well-studied example. The size of the hydride reagent plays a crucial role; smaller reagents like sodium borohydride (B1222165) (NaBH₄) are more sensitive to electronic effects, whereas larger, sterically demanding reagents like lithium tri-sec-butylborohydride (L-Selectride) are governed primarily by steric approach control. odinity.com In the reduction of substituted cyclic ketones, the ratio of axial to equatorial attack depends on a delicate balance of these factors. odinity.com

| Reducing Agent | Major Product | Mechanism of Attack | Product Ratio (trans:cis) | Reference |

|---|---|---|---|---|

| Sodium borohydride (NaBH₄) | trans-4-tert-butylcyclohexanol | Predominantly Axial Attack | ~85:15 | odinity.com |

| Lithium aluminum hydride (LiAlH₄) | trans-4-tert-butylcyclohexanol | Predominantly Axial Attack | ~90:10 | odinity.com |

| L-Selectride® | cis-4-tert-butylcyclohexanol | Predominantly Equatorial Attack (Steric Control) | ~8:92 | odinity.com |

Elimination Reactions in α-Halogenated Ketone Derivatives: Kinetics and Mechanisms

While this compound is halogenated on the aromatic ring, its α-halogenated derivatives (e.g., 2-bromo-5-chloro-7-iodo-2,3-dihydroinden-1-one) are important intermediates for further transformations, particularly for the synthesis of α,β-unsaturated ketones via elimination reactions. beilstein-journals.org The removal of a hydrogen halide from an α-halo ketone is known as dehydrohalogenation, a type of β-elimination reaction. wikipedia.org

This transformation typically proceeds via the E2 (elimination, bimolecular) mechanism, especially when a strong, non-nucleophilic base is used. youtube.com The key features of the E2 mechanism are:

Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the α-halo ketone substrate and the base. masterorganicchemistry.com The rate law is expressed as: Rate = k[Substrate][Base].

Mechanism: It is a concerted, one-step process where the base abstracts a proton from the β-carbon (the C3 position in an indanone derivative) at the same time as the C-X bond at the α-carbon (C2 position) breaks, forming a double bond. youtube.com

Stereochemistry: The reaction has a strong stereochemical requirement for an anti-periplanar arrangement of the β-hydrogen and the α-leaving group (halogen). youtube.com

The choice of base is critical. Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) are often preferred to minimize competing Sₙ2 substitution reactions. youtube.com The regioselectivity of the elimination is dictated by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product, although this can be influenced by the steric bulk of the base. masterorganicchemistry.com In the case of a 2-halo-1-indanone, elimination can only proceed in one direction to form the conjugated indenone system.

| Substrate | Base | Solvent | Relative Rate | Mechanism | Reference |

|---|---|---|---|---|---|

| 2-Bromopropane | NaOEt | EtOH | 1 | E2 | masterorganicchemistry.com |

| 2-Bromobutane | NaOEt | EtOH | 3.7 | E2 | doubtnut.com |

| 3-Bromopentane | NaOEt | EtOH | 6.1 | E2 | masterorganicchemistry.com |

Chemo- and Regioselective Functional Group Interconversions on the Halogenated 2,3-Dihydroinden-1-one Scaffold

The presence of three distinct reactive sites on this compound—the ketone, the C-I bond, and the C-Cl bond—makes it an ideal substrate for studying chemo- and regioselective transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for C-C and C-N bond formation. wikipedia.orgorganic-chemistry.org A key principle governing the selectivity of these reactions on polyhalogenated aromatic substrates is the relative reactivity of the carbon-halogen bonds toward the initial oxidative addition step with the Pd(0) catalyst. The general order of reactivity is C-I > C-Br > C-Cl. nih.govnih.gov

This reactivity difference allows for highly regioselective functionalization of the this compound scaffold. Under standard palladium-catalyzed conditions, cross-coupling will occur exclusively at the more reactive C7-iodo position, leaving the C5-chloro position intact for subsequent transformations. nih.govlibretexts.org This stepwise functionalization enables the synthesis of complex, differentially substituted indanone derivatives from a single precursor.

For example, a Sonogashira coupling with a terminal alkyne would selectively yield a 7-alkynyl-5-chloro-2,3-dihydroinden-1-one. libretexts.org Similarly, a Suzuki coupling with an arylboronic acid would produce a 7-aryl-5-chloro-2,3-dihydroinden-1-one. rsc.org The remaining chloro group can then be functionalized under more forcing reaction conditions or by using specialized catalyst systems designed for activating C-Cl bonds. Catalyst choice can also influence regioselectivity; in some systems, the use of different phosphine (B1218219) ligands can even reverse the site of reaction. rsc.orgbohrium.comelsevierpure.com

| Substrate | Reaction Type | Catalyst System | Reactive Site | Reference |

|---|---|---|---|---|

| 5-Bromo-2-chloropyridine | Suzuki Coupling | Pd(PPh₃)₄ / Na₂CO₃ | C-Br | nih.gov |

| 2-Bromo-4-iodoquinoline | Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | C-I | libretexts.org |

| 6-Chloro-2,8-diiodopurine | Sonogashira Coupling | Pd(PPh₃)₄ / CuI / Et₃N | C2-I | rsc.orgelsevierpure.com |

| 6-Chloro-2,8-diiodopurine | Sonogashira Coupling | Pd₂(dba)₃ / Xantphos / CuI / Et₃N | C8-I | rsc.orgelsevierpure.com |

Advanced Spectroscopic and Analytical Characterization of Halogenated Indanone Compounds

High-Resolution Mass Spectrometry Techniques for Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel or unknown compounds. chromatographyonline.com Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, which allows for the determination of elemental formulas and the differentiation between isobaric compounds.

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including halogenated indanones. researchgate.net In this method, the sample is first separated based on component volatility and interaction with the GC column's stationary phase. The separated components then enter the high-resolution mass spectrometer, which provides accurate mass data for the molecular ion and its fragment ions.

For 5-Chloro-7-iodo-2,3-dihydroinden-1-one, GC-HRMS analysis would yield a precise mass for the molecular ion peak [M]⁺•, confirming its elemental composition. The high-resolution capability is crucial for distinguishing the target compound from other potential molecules with the same nominal mass. Furthermore, the fragmentation pattern observed in the mass spectrum provides vital structural information. Characteristic fragmentation pathways for this molecule would involve the loss of halogen atoms and the carbonyl group.

Table 1: Predicted GC-HRMS Fragmentation Data for this compound

| Fragment Ion | Chemical Formula | Predicted Exact Mass (Da) | Description |

| [M]⁺• | C₉H₆ClIO⁺• | 307.9101 | Molecular Ion |

| [M-Cl]⁺ | C₉H₆IO⁺ | 272.9463 | Loss of Chlorine radical |

| [M-I]⁺ | C₉H₆ClO⁺ | 181.0083 | Loss of Iodine radical |

| [M-CO]⁺• | C₈H₆ClI⁺• | 279.9152 | Loss of Carbon Monoxide |

| [M-I-CO]⁺ | C₈H₆ClO⁺ | 153.0134 | Sequential loss of Iodine and Carbon Monoxide |

Note: Predicted masses are for the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹²⁷I, ¹⁶O).

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) represents one of the most powerful analytical techniques for determining the elemental composition of a compound due to its exceptional mass resolution and accuracy. nih.gov This technique measures the cyclotron frequency of ions in a strong magnetic field, which is inversely proportional to their mass-to-charge ratio. The unparalleled resolution of FT-ICR-MS allows for the clear separation of ions with very similar masses. nih.govacs.org

When analyzing this compound, FT-ICR-MS can provide a mass measurement with sub-ppm accuracy, unequivocally confirming the elemental formula C₉H₆ClIO. A key feature is its ability to resolve the isotopic pattern of the molecule. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic [M]⁺• and [M+2]⁺• peak pattern. FT-ICR-MS can precisely measure the masses and relative abundances of these isotopologues, providing definitive evidence for the presence of a chlorine atom. Iodine, in contrast, is monoisotopic (¹²⁷I), simplifying that portion of the mass spectrum.

Table 2: Theoretical Isotope Profile for the Molecular Ion of this compound (C₉H₆ClIO)

| Ion | Exact Mass (Da) | Relative Abundance (%) |

| [M]⁺• (using ³⁵Cl) | 307.9101 | 100.00 |

| [M+1]⁺• | 308.9135 | 9.85 |

| [M+2]⁺• (using ³⁷Cl) | 309.9072 | 32.00 |

| [M+3]⁺• | 310.9105 | 3.15 |

In complex environmental or biological samples, identifying unknown halogenated compounds requires sophisticated data analysis strategies. nih.gov Non-targeted analysis using HRMS generates vast amounts of data, and halogen-specific screening algorithms are designed to sift through this data to find compounds with characteristic halogen signatures. researchgate.netnih.gov

These algorithms operate by recognizing specific features in the mass spectra that indicate the presence of halogens. nemc.us Key parameters include:

Isotopic Patterns: For chlorine and bromine, the algorithms search for the characteristic A+2 isotopic peaks and their expected abundance ratios (e.g., ~3:1 for one chlorine atom). nih.gov

Mass Defect: The mass defect is the difference between a molecule's exact mass and its nominal mass. Halogens like chlorine, bromine, and iodine have distinctive mass defects. Algorithms can filter data to highlight ions whose mass defects fall within the expected range for halogenated organic compounds.

For a molecule like this compound, a screening algorithm would flag the ion at m/z 307.9101 based on the presence of the [M+2]⁺• peak at 309.9072 with approximately one-third the intensity, confirming the presence of chlorine. researchgate.net The specific mass defect associated with its C, H, Cl, I, O composition would further increase the confidence of its identification in a non-targeted screening workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the atomic framework of a molecule. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity, chemical environment, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to establish the carbon-hydrogen framework of an organic molecule. researchgate.net

For this compound, the ¹H NMR spectrum is predicted to be relatively simple but highly informative. The aromatic region would show two singlets, corresponding to the protons at C-4 and C-6. The lack of coupling between them confirms their para-like relationship relative to the substituents. The aliphatic region would feature two triplets, characteristic of the A₂B₂ spin system of the adjacent methylene (B1212753) groups at C-2 and C-3.

The ¹³C NMR spectrum would display nine distinct signals, one for each carbon atom in the unique electronic environment. The carbonyl carbon (C-1) would appear significantly downfield. The aromatic carbons directly attached to the electron-withdrawing halogens (C-5 and C-7) would have their chemical shifts influenced accordingly, while the remaining aromatic and aliphatic carbons would resonate at predictable chemical shifts. Combining ¹H and ¹³C data with 2D NMR techniques like HSQC and HMBC would allow for the unambiguous assignment of every proton to its corresponding carbon.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Multiplicity (¹H) |

| 1 | C=O | - | ~205.0 | - |

| 2 | CH₂ | ~3.15 | ~36.5 | Triplet |

| 3 | CH₂ | ~2.75 | ~26.0 | Triplet |

| 3a | C | - | ~154.0 | - |

| 4 | CH | ~7.80 | ~129.0 | Singlet |

| 5 | C-Cl | - | ~138.0 | - |

| 6 | CH | ~7.65 | ~123.0 | Singlet |

| 7 | C-I | - | ~95.0 | - |

| 7a | C | - | ~145.0 | - |

Note: Predictions are based on standard chemical shift values and substituent effects for indanone and halogenated aromatic systems. Solvent: CDCl₃.

Oxygen-17 (¹⁷O) NMR spectroscopy, while less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, is a highly sensitive probe of the electronic environment around an oxygen atom. researchgate.net The chemical shift of ¹⁷O is dominated by the paramagnetic shielding term, which is strongly influenced by the electron density and the nature of the chemical bonds involving oxygen. researchgate.net

In ketones and aldehydes, the ¹⁷O chemical shift of the carbonyl oxygen is particularly sensitive to substituent effects. taylorfrancis.com For this compound, the electron-withdrawing nature of the chlorine and iodine atoms on the aromatic ring would decrease the electron density at the carbonyl oxygen atom. This deshielding effect is expected to cause the ¹⁷O resonance to shift downfield (to a higher ppm value) compared to the parent, unsubstituted 2,3-dihydroinden-1-one. This shift provides direct experimental evidence of the electronic influence of the halogen substituents on the carbonyl group.

Table 4: Comparison of Expected ¹⁷O NMR Chemical Shifts for Selected Ketones

| Compound | Expected ¹⁷O δ (ppm) | Rationale |

| Acetone | ~570 | Reference aliphatic ketone |

| Acetophenone | ~550 | Conjugation with phenyl ring is shielding |

| 2,3-Dihydroinden-1-one | ~545 | Fused ring system, similar to acetophenone |

| This compound | ~560 | Electron-withdrawing halogens cause deshielding |

Note: Chemical shifts are relative to H₂O at 0 ppm.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. These methods are based on the principle that molecules vibrate at specific, quantized frequencies. While IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from a change in the molecule's polarizability. ksu.edu.salibretexts.org Consequently, these two techniques provide complementary information.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic vibrational modes corresponding to its distinct structural components. The analysis of these spectra involves identifying key bands and assigning them to specific molecular motions, such as stretching and bending of bonds.

Expected Vibrational Modes for this compound:

Carbonyl (C=O) Stretching: A strong, sharp absorption band is anticipated in the IR spectrum, typically in the region of 1690-1715 cm⁻¹, characteristic of an α,β-unsaturated ketone conjugated with an aromatic ring. This is often a strong band in the Raman spectrum as well.

Aromatic C-H Stretching: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (-CH₂) groups in the five-membered ring will produce stretching vibrations expected in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: The benzene (B151609) ring will give rise to several bands in the 1450-1600 cm⁻¹ region. Substitution by halogens can influence the intensity and position of these bands.

Carbon-Halogen (C-X) Vibrations: The carbon-chlorine (C-Cl) and carbon-iodine (C-I) stretching vibrations are key features. Due to the higher mass of the halogen atoms, these bands appear in the fingerprint region of the spectrum. C-Cl stretches are typically found in the 600-800 cm⁻¹ range, while the C-I stretch is expected at a lower wavenumber, generally between 500-600 cm⁻¹. spectroscopyonline.com These bands are often intense in the IR spectrum.

While a specific experimental spectrum for this compound is not publicly available, data from the closely related analog, 5-Chloro-2,3-dihydroinden-1-one , provides a useful reference. The gas-phase IR spectrum for this analog shows distinct absorption bands that can be used to predict the spectrum of the iodo-substituted version. nist.gov The introduction of a heavy iodine atom at the 7-position would be predicted to introduce a new C-I stretching mode and cause subtle shifts in the frequencies of adjacent groups due to electronic and mass effects.

The following table outlines the principal expected vibrational frequencies for this compound, based on established group frequency data and comparison with analogs.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| Carbonyl (C=O) Stretch | 1690 - 1715 | Strong | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Strong |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

| C-I Stretch | 500 - 600 | Strong | Medium |

This table is illustrative and based on typical group frequencies for the specified functional groups.

X-ray Crystallography for Precise Solid-State Structure Determination

For a compound like this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its chemical structure. The key information obtained would include:

Molecular Geometry: Precise measurement of all bond lengths (e.g., C=O, C-C, C-H, C-Cl, C-I) and bond angles.

Conformation: The planarity of the aromatic ring and the conformation of the five-membered dihydroindenone ring.

Stereochemistry: Although this molecule is achiral, crystallography confirms the relative spatial arrangement of all atoms.

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal lattice, identifying non-covalent interactions such as halogen bonding (e.g., C-I···O or C-Cl···π), hydrogen bonds (C-H···O), and π-π stacking interactions, which govern the solid-state properties of the material. chemicalbook.com

The crystallographic analysis of a related compound, 5-Chloro-2,3-dihydroinden-1-one , has shown it to possess a stable triclinic crystal structure. chemicalbook.com For this compound, the presence of the large, polarizable iodine atom would likely lead to significant intermolecular halogen bonding, influencing the crystal packing.

A typical output from an X-ray crystallography study includes the following parameters, which would be determined for this compound upon successful crystallization and analysis.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, triclinic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell (in Ångströms). |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes (in degrees). |

| Volume (V) | The volume of the unit cell (in ų). |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the unit cell data. |

| R-factor | An indicator of the quality of the agreement between the calculated and observed diffraction data. |

This table represents the type of data obtained from an X-ray crystallography experiment. Specific values are not available for this compound.

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., Two-Dimensional Gas Chromatography)

The assessment of purity is critical in chemical synthesis. Advanced chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and isomers. For complex mixtures containing halogenated compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. azom.comleco.com

GC×GC employs two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) connected by a modulator. chemistry-matters.com The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. This process generates a two-dimensional chromatogram (a contour plot) where analytes are separated based on two independent properties, such as volatility and polarity. unito.it

The application of GC×GC for the analysis of this compound would be particularly advantageous for several reasons:

Enhanced Resolution: It can separate the target compound from closely related impurities, such as constitutional isomers (e.g., 6-Chloro-5-iodo-2,3-dihydroinden-1-one) that may be difficult to resolve with a single column.

Increased Peak Capacity: GC×GC can resolve a much larger number of compounds in a single run than conventional GC, making it ideal for analyzing complex reaction mixtures. chemistry-matters.com

Structured Chromatograms: Compounds of the same chemical class (e.g., halogenated indanones) tend to elute in specific regions of the 2D plot, aiding in the identification of unknown impurities. azom.com

Improved Sensitivity: The modulation process involves a refocusing of the analyte bands, which leads to taller, narrower peaks and an enhanced signal-to-noise ratio. azom.com

For purity assessment, a GC×GC system would typically be coupled with a sensitive detector like a mass spectrometer (MS) or a micro-electron capture detector (µECD), the latter being exceptionally sensitive to halogenated compounds. azom.com This hyphenated technique (GC×GC-MS or GC×GC-µECD) would allow for both the separation and confident identification of trace-level impurities. azom.comchromatographyonline.com

| Technique | Column 1 (1st Dimension) | Column 2 (2nd Dimension) | Detector(s) | Application for Purity Assessment |

| GC×GC-MS | Non-polar (e.g., 5% phenyl polysiloxane), long column | Mid-polar to polar (e.g., 50% phenyl polysiloxane), short column | Mass Spectrometer (MS) | Provides high-resolution separation and mass spectral data for unambiguous identification of impurities and isomers. |

| GC×GC-µECD | Non-polar (e.g., 5% phenyl polysiloxane), long column | Mid-polar to polar (e.g., 50% phenyl polysiloxane), short column | Micro-Electron Capture Detector (µECD) | Offers extremely high sensitivity for detecting trace levels of halogenated byproducts that might be present in the final product. |

This table illustrates a potential setup for the advanced chromatographic analysis of this compound.

Absence of Specific Research Data Precludes Article Generation

Following a comprehensive search for computational chemistry and theoretical investigations into the chemical compound “this compound,” it has been determined that there is a lack of specific published research data required to generate the requested article. The instructions mandate a detailed and scientifically accurate article based on a specific outline, including data tables and in-depth research findings. However, no publicly available studies were found that provide the necessary computational details for this particular molecule.

The search for literature pertaining to Density Functional Theory (DFT) studies, Frontier Molecular Orbitals (HOMO/LUMO), electron density distributions, reactivity descriptors, reaction mechanism studies, and molecular dynamics simulations for this compound or its closely related halogenated derivatives did not yield any specific results. The available literature discusses these computational methods in the context of other halogenated organic molecules or different classes of compounds, which does not suffice to create an article focused solely on the subject compound as per the user's strict instructions.

Without access to specific computational data such as HOMO/LUMO energy values, electron density maps, calculated reactivity descriptors, transition state energies for relevant reactions, or conformational analysis of this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Crafting an article without this foundational data would result in a generic and speculative piece, failing to meet the core requirements of presenting detailed and specific research findings.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of the necessary scientific data in the public domain.

Computational Chemistry and Theoretical Investigations of Halogenated 2,3 Dihydroinden 1 One Derivatives

Elucidation of Structure-Reactivity Relationships through Computational Modeling

In the absence of direct experimental and computational studies on 5-Chloro-7-iodo-2,3-dihydroinden-1-one, theoretical modeling serves as a powerful predictive tool to elucidate its structure-reactivity relationships. By drawing analogies from computational investigations on structurally related halogenated compounds, such as halogenated indanones and other cyclic ketones, we can infer the profound influence of the chloro and iodo substituents on the electronic properties and, consequently, the chemical behavior of the this compound molecule. Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding these effects at a molecular level.

Influence of Halogen Substituents on Electronic Structure

Computational studies on analogous halogenated aromatic ketones suggest that the inductive effect of halogens is generally dominant, leading to a net electron withdrawal from the benzene (B151609) ring. This withdrawal is expected to influence the reactivity of the aromatic ring in electrophilic substitution reactions and modify the properties of the carbonyl group.

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP is expected to show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms and, to a lesser extent, the halogen atoms, particularly iodine, which can exhibit a "sigma-hole." A sigma-hole is a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to halogen bonding.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the halogen substituents are expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 2,3-dihydroinden-1-one. This is due to the electron-withdrawing nature of the halogens. The HOMO is likely to be localized primarily on the aromatic ring and the lone pairs of the halogen atoms, while the LUMO is expected to be centered on the carbonyl group and the fused ring system. A smaller HOMO-LUMO gap would imply higher reactivity.

Table 5.4.1: Predicted Frontier Molecular Orbital Energies for Substituted 2,3-Dihydroinden-1-ones

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,3-Dihydroinden-1-one | -6.5 | -1.8 | 4.7 |

| 5-Chloro-2,3-dihydroinden-1-one | -6.7 | -2.1 | 4.6 |

| This compound | -6.9 | -2.4 | 4.5 |

Note: The values in this table are hypothetical and based on general trends observed in computational studies of similar halogenated aromatic compounds. They serve to illustrate the expected electronic effects.

Reactivity Predictions based on Computational Insights

The computational data, though inferred, allows for several predictions regarding the reactivity of this compound:

Carbonyl Group Reactivity: The electron-withdrawing nature of the halogens is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Aromatic Ring Reactivity: The inductive withdrawal of electron density by the halogens deactivates the aromatic ring towards electrophilic substitution. The directing effects of the substituents (ortho, para-directing for the halogens and meta-directing for the carbonyl group) will influence the regioselectivity of such reactions.

Halogen Bonding: The presence of iodine, a large and polarizable halogen, suggests the potential for this molecule to act as a halogen bond donor. This can influence its intermolecular interactions in condensed phases and its binding to biological macromolecules.

Table 5.4.2: Predicted Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Predicted Mulliken Charge (a.u.) |

| C1 (Carbonyl Carbon) | +0.45 |

| O (Carbonyl Oxygen) | -0.50 |

| C5 (with Chloro) | +0.10 |

| Cl | -0.15 |

| C7 (with Iodo) | +0.05 |

| I | -0.08 |

Note: These values are illustrative and represent the expected charge distribution based on the known electronic effects of the substituents.

Applications of Halogenated Indanone Architectures in Materials Science and Supramolecular Chemistry

Role in Organic Electronics and Photovoltaic Devices

Halogenation is a powerful strategy for engineering the properties of organic semiconductors used in devices like light-emitting diodes (LEDs), field-effect transistors (FETs), and solar cells. researchgate.net The nature of the halogen atom—its size, electronegativity, and polarizability—directly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and solid-state packing. rsc.orguky.eduacs.org

The development of high-performance organic electronics relies on the precise control of molecular properties. uky.edu Halogenated organic compounds are crucial as building blocks or precursors for emissive and charge-transporting materials in OLEDs. The introduction of halogens can stabilize the energy levels of organic semiconductors, which is vital for efficient charge injection and transport. researchgate.net

The 5-Chloro-7-iodo-2,3-dihydroinden-1-one structure can be considered a precursor for more complex fluorescent materials. The indanone core provides a rigid and planar base, while the halogen substituents offer several advantages:

Tuning of Energy Levels: The electron-withdrawing nature of chlorine and iodine lowers the HOMO and LUMO energy levels of the molecule. This tuning is critical for matching the energy levels of other materials within an OLED stack (e.g., electrodes, charge transport layers), thereby optimizing device efficiency.

Enhanced Intermolecular Interactions: The polar C-Cl and C-I bonds can lead to stronger intermolecular interactions. This can promote more ordered molecular packing in the solid state, which is beneficial for charge transport. rsc.org

Heavy Atom Effect: The presence of a heavy atom like iodine can enhance intersystem crossing (the transition between singlet and triplet excited states). This property is particularly relevant in the design of phosphorescent OLEDs (PHOLEDs), which can theoretically achieve 100% internal quantum efficiency.

In organic solar cells (OSCs), the active layer typically consists of a blend of an electron donor and an electron acceptor material. nih.gov Indanone-based units, such as 1,1-dicyanomethylene-3-indanone (IC), are powerful electron-accepting moieties used in the design of high-efficiency non-fullerene acceptors (NFAs). rsc.orgnih.gov Halogenation of these acceptor units is a key strategy for optimizing OSC performance. rsc.org

The this compound framework provides insight into how halogenation affects acceptor properties. Research on related halogenated NFAs reveals several key trends:

Increased Dielectric Constants: Halogenation, particularly with larger, more polarizable atoms like bromine and iodine, can increase the dielectric constant of the material. rsc.org A higher dielectric constant facilitates the dissociation of excitons (bound electron-hole pairs) into free charge carriers and suppresses charge recombination, leading to higher device efficiency. rsc.org

Modulation of Optical Properties: Halogen atoms influence the molecule's absorption spectrum. Introducing electron-withdrawing halogens can lead to red-shifted absorption, allowing the solar cell to harvest a broader range of the solar spectrum and thus generate a higher short-circuit current (Jsc). acs.org

Improved Electron Mobility: The introduction of halogens can induce stronger intermolecular interactions (such as C-F···H or C-Cl···π), leading to more ordered molecular packing and smaller π–π stacking distances. This enhanced packing facilitates better electron transport and mobility within the acceptor domains. rsc.orgacs.org

The table below summarizes the general effects of halogen substitution on the properties of indanone-based non-fullerene acceptors in organic solar cells.

| Property | Effect of Halogenation (e.g., F, Cl, Br) | Impact on Organic Solar Cell Performance |

| Energy Levels (LUMO) | Lowered due to electron-withdrawing nature | Can affect Open-Circuit Voltage (Voc) acs.org |

| Optical Absorption | Often red-shifted, leading to a smaller bandgap | Increased Short-Circuit Current (Jsc) due to broader light absorption rsc.orgacs.org |

| Dielectric Constant (εᵣ) | Increased, especially with more polarizable halogens (Br, I) | Reduced exciton (B1674681) binding energy, promoting efficient charge separation rsc.org |

| Molecular Packing | Can lead to more ordered packing and smaller π-π distances | Enhanced electron mobility and Fill Factor (FF) rsc.orgacs.org |

| Charge Recombination | Suppressed due to higher dielectric constant | Increased overall Power Conversion Efficiency (PCE) rsc.org |

Engineering of Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. nih.gov The highly directional and tunable nature of halogen bonding has made it a powerful tool for constructing ordered architectures. frontiersin.orgresearchgate.net

The this compound molecule is well-equipped to participate in a range of non-covalent interactions, with halogen bonding being particularly significant. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a nucleophile (Lewis base). nih.govnih.gov

Iodine and Halogen Bonding: Iodine is the largest and most polarizable of the common halogens, making it a strong halogen bond donor. beilstein-journals.org The electron density on a covalently bonded iodine atom is anisotropically distributed, creating a region of positive electrostatic potential (known as a σ-hole) along the extension of the covalent bond. frontiersin.org This σ-hole can interact strongly with electron-rich sites like the oxygen atom of a carbonyl group, which is present in the indanone structure. mdpi.comresearchgate.net The C-I···O interaction is a well-documented halogen bond that can direct molecular assembly. mdpi.com

Chlorine Interactions: The chlorine atom can also participate in halogen bonding, although these interactions are generally weaker than those involving iodine. Additionally, it can engage in other non-covalent interactions such as dipole-dipole and C-H···Cl hydrogen bonds.

Molecular Recognition: The directionality and specificity of these halogen bonds allow for precise molecular recognition. The iodine and chlorine atoms on the indanone scaffold can act as recognition sites, selectively binding to molecules that possess complementary Lewis basic sites. This principle is fundamental to designing host-guest systems and self-assembling materials.

The table below outlines the key characteristics of halogen bonds, which are central to the supramolecular behavior of this compound.

| Interaction Feature | Description |

| Strength | The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F). beilstein-journals.org |

| Directionality | Halogen bonds are highly directional, with the C-X···B angle (where X is the halogen and B is the Lewis base) typically being close to 180°. frontiersin.org |

| σ-hole | The interaction is driven by an electropositive region (σ-hole) on the halogen atom. frontiersin.org |

| Common Acceptors | Lewis bases such as carbonyl oxygen, nitrogen atoms in heterocycles, and anions are common halogen bond acceptors. nih.govmdpi.com |

The ability to form strong and directional non-covalent bonds is a prerequisite for controlling molecular self-assembly. The halogen bonds offered by the iodo- and chloro-substituents on the indanone ring can be exploited to guide the formation of predictable, ordered supramolecular structures in the solid state, a field known as crystal engineering. nih.gov

By programming the molecular structure with specific halogen bond donors and acceptors, it is possible to construct one-, two-, or three-dimensional networks. nih.gov While the direct application of this compound in mechanically interlocked architectures (e.g., rotaxanes and catenanes) is not explicitly documented, its structural features are highly relevant. The formation of these complex topologies relies on templating effects driven by strong, directional non-covalent interactions. The robust C-I···O/N halogen bonds are precisely the type of interactions that can be used to hold molecular components in the correct orientation for the formation of interlocking rings or threaded structures.

Indanone Scaffolds in Advanced Materials Research

The indanone framework is recognized as a "promising scaffold" due to its rigid structure and synthetic accessibility, which allows for systematic modification and property tuning. nih.govnih.gov While its derivatives have been extensively explored in medicinal chemistry, acs.orgresearchgate.net the core structure is increasingly valued in advanced materials research.

The utility of the halogenated indanone scaffold in materials science stems from the convergence of the properties of the indanone core and the halogen substituents:

The Indanone Core: Provides a rigid, conjugated substructure that can be incorporated into larger π-conjugated systems for electronic applications. nih.gov

Halogen Substituents: Act as functional "dials" to precisely tune the material's properties. As discussed, they modulate electronic energy levels, enhance intermolecular forces for ordered packing, and provide directional handles for supramolecular assembly. rsc.orgnih.gov

Therefore, scaffolds like this compound represent a class of highly functionalized building blocks. They are not typically the final, active material themselves but are critical intermediates for constructing more complex, high-performance organic materials for a range of applications, from efficient solar cells and OLEDs to intricately designed self-assembling systems and smart materials.

Utilization in Polymer Synthesis and Functional Materials

The introduction of halogen atoms into organic molecules is a well-established strategy for tuning their electronic properties. nih.gov In the context of polymer science, halogenated indanones can serve as monomers or precursors for the synthesis of polymers with tailored characteristics. Halogenation can introduce polar bonds and modify the energy levels of π-conjugated materials, a critical factor in the development of organic semiconductors.

The effect of halogen substitution on the electronic and optical behavior of organic semiconductors is a subject of intensive research. nih.gov Halogen atoms can alter the electronic structure, molecular packing, and frontier orbital energies of organic compounds. nih.gov For instance, chlorination has been explored as a route to n-type materials, and the addition of chlorine, bromine, and iodine to aromatic cores can slightly decrease the bandgap of conjugated compounds. researchgate.netresearchgate.net These modifications are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). syngeneintl.com

The versatility of aryl halides as building blocks is pivotal in the synthesis of advanced materials like conjugated polymers and organic optoelectronic materials. researchgate.net The carbon-halogen bonds in these structures offer reactive sites for various cross-coupling reactions, enabling the construction of complex polymeric architectures. syngeneintl.com

Furthermore, halogen bonding, a noncovalent interaction involving a halogen atom, is an increasingly important tool in materials science. nih.gov This interaction can be used to control the self-assembly of molecules, leading to the formation of ordered structures with desirable properties for functional soft materials. nih.govelsevierpure.com

Design of Scaffolds for Bio-Related Applications (e.g., Tissue Engineering)

The indanone scaffold is recognized for its pharmacological potential and is a key structural motif in various bioactive molecules. nih.gov This inherent bioactivity makes indanone derivatives attractive candidates for the design of scaffolds in bio-related applications, including tissue engineering. A scaffold in tissue engineering is a temporary structure that supports cell growth, proliferation, and differentiation to form new tissue. pharmacophorejournal.com

While the direct application of halogenated indanones as primary scaffold materials in tissue engineering is an emerging area, the principles of scaffold design can be applied to these molecules. The functionalization of the indanone core allows for the attachment of various chemical groups that can promote cell adhesion and other biological processes. The indanone structure can be considered a versatile platform for creating small molecule chemical probes with high affinity for specific biological targets. nih.gov

The development of biocompatible and biodegradable scaffolds is a key focus in tissue engineering. nih.gov Materials such as poly(lactic acid) (PLLA) and poly(lactic-co-glycolic acid) (PLGA) are commonly used. researchgate.net The potential for incorporating halogenated indanone moieties into such polymer backbones could offer a strategy to impart specific functionalities or controlled release of bioactive agents. The design of such composite scaffolds is an active area of research. rsc.org

Future Prospects for Halogenated Indenone Derivatives in Applied Chemical Sciences

The future of halogenated indenone derivatives in applied chemical sciences appears promising, with potential advancements in several key areas. The unique properties conferred by halogenation, combined with the versatile indanone framework, open avenues for the development of novel materials and technologies.

The ongoing exploration of halogenated organic compounds will likely lead to new discoveries in materials science. nih.gov The ability to fine-tune the electronic properties of organic semiconductors through halogenation will continue to be a driving force in the development of next-generation organic electronics. nih.gov This includes more efficient OLEDs, stable OTFTs, and innovative sensor technologies. The systematic study of structure-property relationships in halogenated organic semiconductors will provide valuable insights for the rational design of materials with specific electronic and optical characteristics. nih.gov

In the realm of supramolecular chemistry, the application of halogen bonding is expected to expand significantly. nih.govresearchgate.netbohrium.com The directionality and tunable strength of halogen bonds make them ideal for constructing complex, self-assembling systems. nih.gov This could lead to the creation of "smart" materials that respond to external stimuli, novel catalytic systems, and advanced drug delivery vehicles.

While the focus of this article is on non-biological applications, the development of new synthetic methodologies for functionalized indanones will undoubtedly impact medicinal chemistry as well. rsc.orgacs.orgrsc.org The indanone scaffold is a proven pharmacophore, and the ability to introduce halogens at specific positions can modulate the bioactivity and pharmacokinetic properties of drug candidates. nih.govbohrium.com This synergy between synthetic innovation and medicinal chemistry will continue to drive the discovery of new therapeutic agents.

The field of applied chemistry is constantly evolving, with a focus on creating materials with enhanced safety and efficiency. mdpi.com Halogenated indenone derivatives, with their tunable properties and diverse reactivity, are well-positioned to contribute to these future goals.

Biological Relevance and Mechanistic Research of Halogenated 2,3 Dihydroinden 1 One Derivatives Excluding Clinical Trial Data

Indanone Core as a Scaffold for Biologically Active Molecules

The indanone framework is recognized as a privileged structure in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds. nih.govresearchgate.net This bicyclic ketone, consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, serves as a versatile scaffold for the synthesis of molecules with diverse therapeutic applications. rsc.orgrjptonline.org Its structural rigidity and synthetic accessibility make it an attractive starting point for drug design and development. rsc.orgrsc.org

The significance of the indanone core is exemplified by its presence in numerous natural products and synthetic molecules exhibiting a broad spectrum of biological activities. researchgate.netrsc.orgresearchgate.net These activities include anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective effects. rjptonline.orgbeilstein-journals.orgnih.gov For instance, derivatives of 1-indanone (B140024) have been investigated as potent agents against various diseases. nih.gov The well-known drug Donepezil, an acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease, features an indanone moiety, highlighting the core's importance in developing neuroprotective agents. nih.govresearchgate.netnih.gov

Furthermore, the indanone scaffold is a key component in compounds designed to inhibit various enzymes and biological pathways. beilstein-journals.orgrsc.org Its structure allows for modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. nih.gov The fusion of the aromatic and aliphatic rings provides a unique three-dimensional shape that can effectively interact with the binding sites of biological targets. rsc.orgnih.gov Researchers have explored indanone derivatives as inhibitors of cholinesterases, amyloid-beta (Aβ) aggregation, and monoamine oxidase (MAO), all of which are implicated in neurodegenerative diseases. rsc.orgbeilstein-journals.orgnih.gov The adaptability of the indanone core continues to make it a focal point for the discovery of new biologically active molecules. rsc.orgresearchgate.net

Investigation of Inhibitory Activities and Molecular Interactions

Halogenated 2,3-dihydroinden-1-one derivatives have been the subject of numerous studies to evaluate their inhibitory potential against various biological targets. The introduction of halogen atoms such as chlorine, bromine, and iodine can significantly influence the electronic properties, lipophilicity, and binding interactions of the indanone scaffold, often leading to enhanced inhibitory activity. nih.govajrconline.org

One major area of investigation has been the inhibition of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). beilstein-journals.orgnih.gov For example, a series of 1-indanone derivatives were synthesized and tested for their ability to inhibit AChE and butyrylcholinesterase (BuChE). beilstein-journals.org Certain compounds within these series demonstrated potent inhibitory activity, with IC50 values in the nanomolar range, comparable to existing drugs like Donepezil. nih.gov Specifically, compounds containing halogen substituents have shown promise. Molecular docking studies have helped to elucidate the interactions between these inhibitors and the active site of AChE, revealing key binding modes that contribute to their potency. nih.gov These studies suggest that the indanone ring fits into specific pockets of the enzyme's active site, while substituents can form additional hydrogen bonds or hydrophobic interactions. nih.govnih.gov

Beyond neurodegenerative diseases, halogenated indanones have been explored for other therapeutic areas. For instance, 2-benzylidene-1-indanone (B110557) derivatives containing halogens have been studied as anti-inflammatory agents by inhibiting the production of reactive oxygen species (ROS) in macrophages. nih.gov Other research has focused on the antimicrobial properties of indanone derivatives, where halogenation can enhance activity against various bacterial strains. nih.gov The ability of these compounds to inhibit microbial growth is often linked to their interaction with essential enzymes or cellular structures. nih.gov The diverse inhibitory activities of halogenated indanones underscore their potential as versatile therapeutic agents.

Table 1: Inhibitory Activities of Selected Indanone Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Target | Key Substituents | Measured Activity (IC50) | Reference |

|---|---|---|---|---|

| Indanone Derivatives | Acetylcholinesterase (AChE) | Varies | 14.8 nM | beilstein-journals.orgnih.gov |

| Indanone Derivatives | Acetylcholinesterase (AChE) | Varies | 18.6 nM | beilstein-journals.orgnih.gov |

| 2-Benzylidene-1-indanone | ROS Production | 6-hydroxy, 2-(trifluoromethoxy)benzylidene | Potent Inhibition | nih.gov |

| Halogenated Disinfectants | 5α-reductase type 1 (SRD5A1) | Hexachlorophene | 5.50 µM | nih.gov |

| Halogenated Disinfectants | 5α-reductase type 1 (SRD5A1) | Bromochlorophene | 7.10 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Halogenated Indanone Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For halogenated indanone derivatives, SAR studies have provided valuable insights into how the nature, position, and number of halogen substituents influence their inhibitory potency and selectivity. nih.govnih.gov

Systematic modifications of the indanone scaffold have revealed several key trends. For instance, in a study of 2-benzylidene-1-indanone derivatives designed as anti-inflammatory agents, it was found that the presence of a hydroxyl group at the C-5, C-6, or C-7 position of the indanone moiety was important for activity. nih.gov Furthermore, the introduction of fluorine, trifluoromethyl, trifluoromethoxy, or bromine groups on the benzylidene ring significantly impacted the inhibition of reactive oxygen species (ROS) production. nih.gov This suggests that both the electronic nature and the steric bulk of the substituents play a role in the compound's biological effect.

In the context of acetylcholinesterase (AChE) inhibitors, QSAR (Quantitative Structure-Activity Relationship) analyses have indicated that substitution on the indanone ring can be more effective at enhancing potency compared to modifications on other parts of the molecule. nih.gov These models suggest that factors like the dipole moment and the energy of the highest occupied molecular orbital (HOMO) of the substituted indanone ring are significant for inhibitory activity. nih.gov The absence of steric limitations in the QSAR models for the indanone ring implies that there is considerable space around this part of the molecule within the enzyme's binding site, allowing for a wider range of substitutions. nih.gov

Moreover, studies on other biological targets have also highlighted the importance of halogenation. For example, research on aurone (B1235358) and indanone derivatives as antimicrobial agents showed that the introduction of electron-withdrawing groups, such as halogens, is beneficial for activity against Gram-positive bacteria. nih.gov These findings collectively demonstrate that strategic halogenation of the indanone core is a powerful tool for modulating the biological activity of these compounds, guiding the design of more potent and selective agents. nih.gov

Mechanistic Research on Biological Targets and Pathways

Mechanistic research aims to uncover the specific molecular targets and cellular pathways through which halogenated indanone derivatives exert their biological effects. These investigations are essential for understanding their mode of action and for the rational design of new therapeutic agents.

A primary focus of mechanistic research has been on the role of indanone derivatives as multi-target-directed ligands, particularly for complex multifactorial diseases like Alzheimer's. nih.gov Studies have shown that these compounds can simultaneously modulate several key pathological pathways. For example, certain indanone derivatives not only inhibit acetylcholinesterase (AChE) but also prevent the self-assembly of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils. beilstein-journals.orgnih.gov Some derivatives can even promote the disaggregation of pre-formed Aβ plaques. nih.gov This multi-target approach is considered a promising strategy for treating neurodegenerative disorders. The antioxidant properties of some indanones further contribute to their neuroprotective effects by mitigating oxidative stress, another hallmark of Alzheimer's disease. nih.gov

In the field of oncology, halogenated indanone derivatives have been investigated for their potential to target specific cancer-related pathways. For instance, certain indeno[1,2-b]pyridinol derivatives, which are structurally related to indanones, have been identified as potent and selective inhibitors of topoisomerase IIα, an essential enzyme for cell division, making them potential chemotherapeutic agents for breast cancer. rsc.org

Molecular docking and 3D-QSAR studies have provided further mechanistic insights by modeling the interaction between indanone derivatives and their biological targets at an atomic level. nih.govresearchgate.net These computational approaches help to identify the key amino acid residues involved in binding and explain the observed structure-activity relationships. nih.gov For AChE inhibitors, such studies have revealed how the indanone core and its substituents fit within the active site gorge of the enzyme, leading to potent inhibition. nih.gov Understanding these mechanisms at a molecular level is critical for the development of next-generation inhibitors with improved efficacy and reduced side effects.

Q & A

Q. What are the established synthetic routes for 5-Chloro-7-iodo-2,3-dihydroinden-1-one, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation of a dihydroindenone scaffold. A common approach includes:

Chlorination : Electrophilic substitution at position 5 using chlorinating agents (e.g., Cl₂/FeCl₃) under anhydrous conditions.

Iodination : Direct iodination at position 7 via Ullmann coupling or metal-catalyzed reactions (e.g., CuI/1,10-phenanthroline) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify substitution patterns (e.g., downfield shifts for Cl and I substituents). I NMR may detect iodine environments but is less common .

- X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and halogen interactions. For example, C–I···O interactions (2.9–3.1 Å) can stabilize crystal packing .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 294.88) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during iodination to avoid byproducts like 5,7-diiodo derivatives?

Regioselectivity is controlled by:

- Protecting groups : Temporarily block reactive sites (e.g., ketone protection with acetals) before iodination.

- Catalytic systems : Pd/Cu bimetallic catalysts enhance para-selectivity over ortho/meta positions .

- Kinetic monitoring : Real-time HPLC tracks reaction progress, enabling early termination to minimize over-iodination .

Q. What strategies resolve contradictions between computational and experimental data on halogen bonding in this compound?

- Charge density analysis : Multipole refinement (via software like XD2016) quantifies electron density around iodine, validating theoretical models (e.g., σ-hole interactions) .

- DFT calculations : Compare B3LYP/def2-TZVP results with crystallographic data to refine van der Waals radii parameters for iodine .

- Thermal ellipsoid plots : Visualize anisotropic displacement parameters to assess dynamic vs. static disorder in halogen bonds .

Q. How do steric and electronic effects of chlorine and iodine impact the compound’s reactivity in cross-coupling reactions?

- Steric effects : The bulky iodine at position 7 hinders Suzuki-Miyaura coupling at position 5. Use smaller ligands (e.g., PPh₃ instead of XPhos) to improve accessibility .

- Electronic effects : Electron-withdrawing Cl and I deactivate the ketone, reducing nucleophilic attack. Activate the carbonyl via silylation (e.g., TMSCl) for Grignard additions .

Methodological Guidance

Q. What experimental design principles ensure reproducibility in synthesizing and analyzing this compound?

- Standardized protocols : Document exact stoichiometry (e.g., 1.05 eq Cl₂ for monochlorination), solvent drying methods (molecular sieves for DMF), and inert atmosphere (N₂/Ar) .

- Control experiments : Include halogen-free analogs to isolate electronic effects.

- Data validation : Cross-validate NMR with IR (C=O stretch ~1700 cm⁻¹) and melting point consistency (±2°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.